molecular formula C7H14ClN B1471284 3-Ethenylpiperidine hydrochloride CAS No. 146667-88-1

3-Ethenylpiperidine hydrochloride

Cat. No. B1471284
M. Wt: 147.64 g/mol
InChI Key: NBBVJXWRAKMSSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethenylpiperidine hydrochloride is a laboratory chemical used for scientific research and development . It is not intended for human or veterinary use. The molecular formula of 3-Ethenylpiperidine hydrochloride is C7H14ClN.


Chemical Reactions Analysis

While specific chemical reactions involving 3-Ethenylpiperidine hydrochloride are not available, piperidine derivatives are known to undergo various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Bioremediation and Environmental Degradation

  • Natural Attenuation in Aquatic Ecosystems : A review highlights the biogeochemical processes in hyporheic zones that naturally attenuate chlorinated ethenes, potentially relevant to understanding the environmental fate of related compounds like 3-Ethenylpiperidine hydrochloride (Weatherill et al., 2018).

  • Electrokinetic Remediation : Electrokinetics combined with other in-situ remediation technologies can enhance the degradation of chlorinated ethenes in low-permeable soils, a method that could be applicable to similar compounds (Ottosen et al., 2019).

Pharmaceutical Applications

  • Anticancer Drug Development : A study discusses the tumor specificity and keratinocyte toxicity of certain compounds, providing a framework that could guide the pharmacological research on 3-Ethenylpiperidine hydrochloride (Sugita et al., 2017).

Environmental Toxicology

  • Degradation of Chlorinated Phenols : Zero valent iron and iron-based bimetals efficiently dechlorinate chlorophenols, a process potentially relevant to the degradation or detoxification of similar chlorinated organic compounds (Gunawardana et al., 2011).

Advanced Material Applications

  • Conducting Polymers for Wound Care : The use of conducting polymers, like poly(3,4-ethylenedioxythiophene), in wound care and skin tissue engineering, suggests a potential area for the application of 3-Ethenylpiperidine hydrochloride if it exhibits similar conductive properties (Talikowska et al., 2019).

Safety And Hazards

3-Ethenylpiperidine hydrochloride is identified as a laboratory chemical . It is classified under acute toxicity, oral (Category 4), and skin corrosion/irritation (Category 2) according to the OSHA Hazard Communication Standard (29 CFR 1910) .

Future Directions

Piperidine and its derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-ethenylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-7-4-3-5-8-6-7;/h2,7-8H,1,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBVJXWRAKMSSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethenylpiperidine hydrochloride

CAS RN

146667-88-1
Record name 3-ethenylpiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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